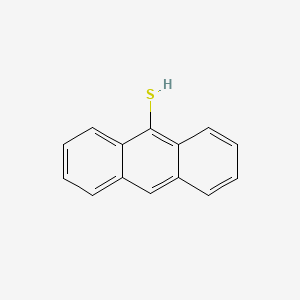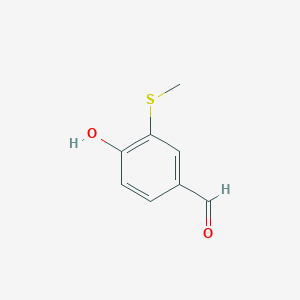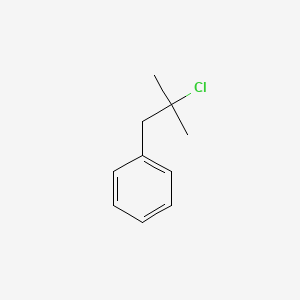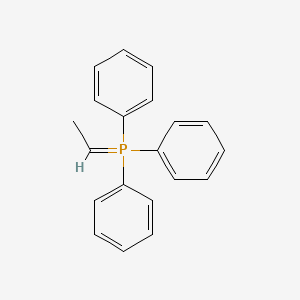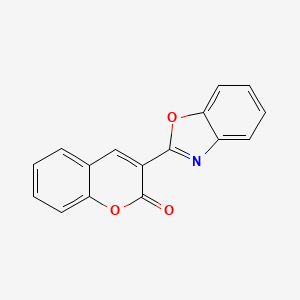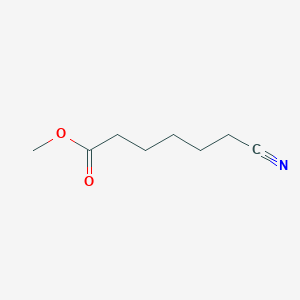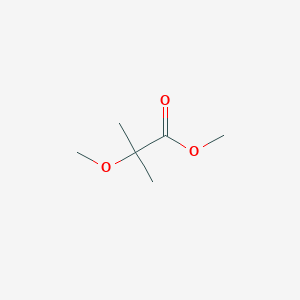
Methyl 2-methoxy-2-methylpropanoate
概要
説明
“Methyl 2-methoxy-2-methylpropanoate” is a chemical compound with the CAS Number: 17860-39-8 . It has a molecular weight of 132.16 . It is a liquid at room temperature .
Synthesis Analysis
A solution of methyl 2-methoxy-2-methylpropanoate (2.08 g, 15.74 mmol) in MeOH (20 mL) was treated with a solution of KOH (1.766 g, 31.5 mmol) in water (10 mL) and stirred at RT for 4 h .Molecular Structure Analysis
The molecular structure of 2-Methoxy-2-methylpropane consists of a central carbon atom bonded to three methyl groups and one methoxy group (-OCH3). The molecular formula for this compound is C5H12O .It has a molecular weight of 132.16 . The storage temperature is at room temperature .
科学的研究の応用
Photopolymerization
Methyl 2-methoxy-2-methylpropanoate has been explored in photopolymerization processes. Guillaneuf et al. (2010) described an alkoxyamine derivative of methyl 2-methoxy-2-methylpropanoate as a photoiniferter for nitroxide-mediated photopolymerization. This compound showed efficiency comparable to traditional photoinitiators, suggesting its potential in controlled photopolymerization applications (Guillaneuf et al., 2010).
Synthesis of Carbohydrates
The compound has been utilized in the synthesis of carbohydrates, specifically in the stereoselective aldol reaction. Montgomery, Pirrung, and Heathcock (1990) investigated aldol reactions involving methyl 2-methoxypropanoate, leading to the synthesis of L-cladinose, showcasing its utility in complex organic synthesis (Montgomery, Pirrung, & Heathcock, 1990).
Liquid-Liquid Equilibria
In the field of chemical engineering, studies on liquid-liquid equilibria involving methyl 2-methoxy-2-methylpropanoate are notable. Luo et al. (2015) investigated its efficiency as a solvent in the extraction of m-cresol from wastewater, finding it effective in this context. The study provided data essential for understanding the solvent's behavior in different mixtures (Luo et al., 2015).
Photostabilization
Research by Soltermann et al. (1995) explored methyl 2-methoxy-2-methylpropanoate's role in photostabilization. They studied its effect on the generation and quenching of singlet molecular oxygen, a critical factor in the stability of photoprotected materials (Soltermann et al., 1995).
Safety and Hazards
“Methyl 2-methoxy-2-methylpropanoate” is a flammable liquid and vapour . It has a GHS02 pictogram and a signal word of "Warning" . Hazard statements include H226 . Precautionary statements include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 .
Relevant Papers There are several relevant papers and documents related to “Methyl 2-methoxy-2-methylpropanoate” available at Sigma-Aldrich . These include MSDS, related peer-reviewed papers, technical documents, and similar products . Please refer to these resources for more detailed information.
特性
IUPAC Name |
methyl 2-methoxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,9-4)5(7)8-3/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWHOGIYEOZALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502770 | |
| Record name | Methyl 2-methoxy-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-2-methylpropanoate | |
CAS RN |
17860-39-8 | |
| Record name | Methyl 2-methoxy-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

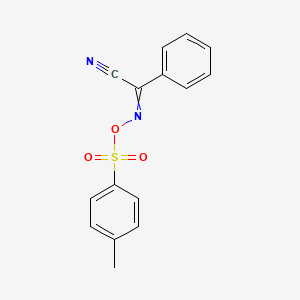
![5-Ethylbenzo[b]thiophene](/img/structure/B3048578.png)
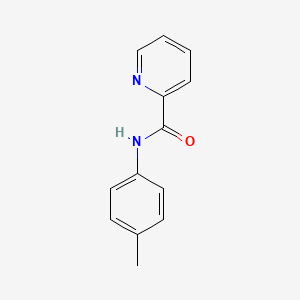
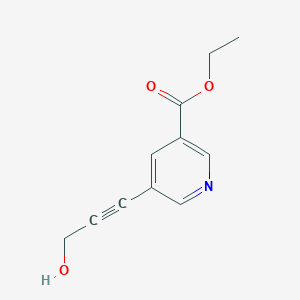

![4-Methoxybenzo[c][1,2,5]thiadiazole](/img/structure/B3048583.png)
